molecular formula C15H14N2O3 B12803370 6,9-Dimethyl-7-hydroxymethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 140413-35-0

6,9-Dimethyl-7-hydroxymethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B12803370
CAS No.: 140413-35-0
M. Wt: 270.28 g/mol
InChI Key: KDRBBTACRJGQHR-UHFFFAOYSA-N
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Description

6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one is a heterocyclic compound that features a unique structure combining pyridine and benzoxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethylpyridine with suitable benzoxazepine derivatives can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 6,9-dimethyl-7-formyl-pyrido[2,3-b][1,5]benzoxazepin-5-one, while reduction of the carbonyl group can produce 6,9-dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-ol .

Scientific Research Applications

6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-6,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one
  • 6,9-Dimethyl-7-formyl-pyrido[2,3-b][1,5]benzoxazepin-5-one
  • 6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-ol

Uniqueness

6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

140413-35-0

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

7-(hydroxymethyl)-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C15H14N2O3/c1-9-6-10(8-18)13-12(7-9)20-14-11(4-3-5-16-14)15(19)17(13)2/h3-7,18H,8H2,1-2H3

InChI Key

KDRBBTACRJGQHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)CO

Origin of Product

United States

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